molecular formula C4H9NO2 B110698 n-Ethyl-2-hydroxyacetamide CAS No. 66223-75-4

n-Ethyl-2-hydroxyacetamide

Cat. No.: B110698
CAS No.: 66223-75-4
M. Wt: 103.12 g/mol
InChI Key: HWVOWKVXWMUGMS-UHFFFAOYSA-N
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Description

n-Ethyl-2-hydroxyacetamide is an organic compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the carbon atom adjacent to the carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Ethyl-2-hydroxyacetamide can be synthesized through the reaction of ethylamine with glyoxylic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: n-Ethyl-2-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products:

Scientific Research Applications

n-Ethyl-2-hydroxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Ethyl-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

n-Ethyl-2-hydroxyacetamide can be compared with other similar compounds such as:

    n-Methyl-2-hydroxyacetamide: Similar structure but with a methyl group instead of an ethyl group.

    n-Propyl-2-hydroxyacetamide: Similar structure but with a propyl group instead of an ethyl group.

    2-Hydroxyacetamide: Lacks the ethyl group, making it less hydrophobic.

Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic compared to its methyl and propyl analogs, influencing its solubility and reactivity .

Properties

IUPAC Name

N-ethyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVOWKVXWMUGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66223-75-4
Record name N-ethyl-2-hydroxyacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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